2-Hydroxy-4-(methylsulfanyl)benzoic acid
Overview
Description
2-Hydroxy-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H8O3S It is characterized by the presence of a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(methylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol. This method yields the target compound in moderate yields (17% and 37%) depending on the specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves multi-step processes that require careful control of reaction conditions to ensure high purity and yield. The use of readily available starting materials and efficient reaction pathways is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and peracetic acid.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Esterification: Acid catalysts like sulfuric acid are often used to facilitate esterification reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Alkylated derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
2-Hydroxy-4-(methylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of cardiotonic drugs like Sulmazole and Isomazole.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. For instance, in the synthesis of cardiotonic drugs, the compound undergoes cyclization and oxidation reactions to form active pharmaceutical ingredients. These reactions involve the formation of new chemical bonds and the modification of functional groups, which ultimately lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Hydroxy-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methylsulfanyl group.
Uniqueness
2-Hydroxy-4-(methylsulfanyl)benzoic acid is unique due to the presence of both hydroxyl and methylsulfanyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-hydroxy-4-methylsulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLRWJMFYFRILZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541182 | |
Record name | 2-Hydroxy-4-(methylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67127-67-7 | |
Record name | 2-Hydroxy-4-(methylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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